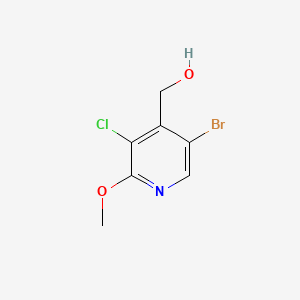
(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol is a chemical compound with the molecular formula C7H7BrClNO2 and a molecular weight of 252.49 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of (5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol typically involves the bromination and chlorination of a pyridine derivative, followed by methoxylation and reduction to introduce the methanol group. One common synthetic route starts with 2-chloro-5-bromopyridine, which undergoes methoxylation using sodium methoxide in methanol. The resulting intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product .
Chemical Reactions Analysis
(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler pyridine derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. .
Scientific Research Applications
(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking the enzyme’s function. The exact molecular targets and pathways involved vary depending on the specific context of its use .
Comparison with Similar Compounds
(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol can be compared with other similar compounds such as:
(5-Bromo-3-methoxypyridin-2-yl)methanol: This compound has a similar structure but lacks the chlorine atom, which may result in different reactivity and biological activity.
(5-Bromo-2-chloro-pyridin-3-yl)-methanol: This compound has a similar structure but differs in the position of the methanol group, which can affect its chemical properties and applications.
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: This compound has a carboxylate group instead of a methanol group, leading to different chemical behavior and uses.
Properties
Molecular Formula |
C7H7BrClNO2 |
|---|---|
Molecular Weight |
252.49 g/mol |
IUPAC Name |
(5-bromo-3-chloro-2-methoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C7H7BrClNO2/c1-12-7-6(9)4(3-11)5(8)2-10-7/h2,11H,3H2,1H3 |
InChI Key |
FFKHAFHSNBSYPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1Cl)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















